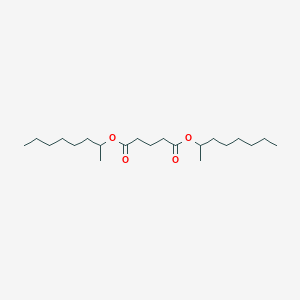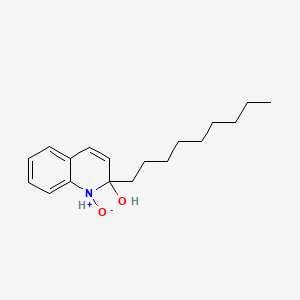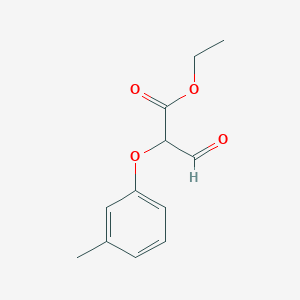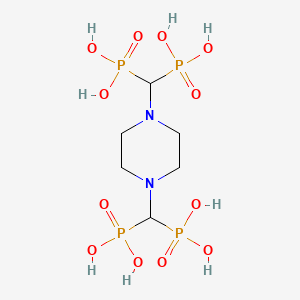![molecular formula C11H16O2 B14462245 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one CAS No. 73840-55-8](/img/structure/B14462245.png)
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxobutyl)bicyclo[311]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[311]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of bicyclo[3.1.1]heptan-2-one with an appropriate alkylating agent, such as 3-bromobutanone, under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the bicyclic ketone, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Another related compound with variations in the substituents on the bicyclic ring.
Uniqueness
3-(3-Oxobutyl)bicyclo[311]heptan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
73840-55-8 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-(3-oxobutyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C11H16O2/c1-7(12)2-3-9-4-8-5-10(6-8)11(9)13/h8-10H,2-6H2,1H3 |
Clé InChI |
UIHUSHNCRGDVHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CC2CC(C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)



![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)


![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)


![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
